2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
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Overview
Description
Scientific Research Applications
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is not available, it’s important to handle all chemical compounds with care. Trifluoroacetyl chloride, a related compound, is known to be toxic and can cause irritation if inhaled, ingested, or absorbed through the skin .
Future Directions
Preparation Methods
The synthesis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with trifluoroacetic anhydride to form 2-trifluoroacetyl-4-chloroaniline. This intermediate is then reacted with triisopropylsilyl chloride in the presence of a base such as pyridine to yield the final product .
Chemical Reactions Analysis
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Comparison with Similar Compounds
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline can be compared with similar compounds such as:
2-Trifluoroacetyl-4-chloroaniline: Lacks the triisopropylsilyloxy group, making it less bulky and potentially less selective in its interactions.
4-Chloro-5-triisopropylsilyloxyaniline: Lacks the trifluoroacetyl group, which may affect its reactivity and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .
Properties
IUPAC Name |
1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJKTPJNAVUZAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClF3NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676175 |
Source
|
Record name | 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342621-21-0 |
Source
|
Record name | 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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